molecular formula C43H34N6O3 B1459886 N2-Tritylcandesartan CAS No. 894806-43-0

N2-Tritylcandesartan

Cat. No.: B1459886
CAS No.: 894806-43-0
M. Wt: 682.8 g/mol
InChI Key: NMKRZXGJFVQTLG-UHFFFAOYSA-N
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Description

“N2-Tritylcandesartan” is a derivative of “Candesartan”, an angiotensin receptor blocker used mainly for the treatment of high blood pressure and congestive heart failure . The “N2-Trityl” prefix indicates that a trityl group is attached to the nitrogen atom in the “Candesartan” molecule .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it includes the structures of both “Candesartan” and the “Trityl” group . The exact structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .

Mechanism of Action

Target of Action

N2-Tritylcandesartan is a derivative of Candesartan, which is an angiotensin receptor blocker . The primary target of this compound is likely the type-1 angiotensin II receptor (AT1). This receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound, like Candesartan, selectively blocks the binding of angiotensin II to the AT1 receptor . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, a key player in the RAAS. This leads to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan is administered orally as a prodrug, which is rapidly converted to its active metabolite during absorption in the gastrointestinal tract . The specifics of this compound’s ADME properties would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of Candesartan. By blocking the AT1 receptor, this compound prevents the actions of angiotensin II, leading to vasodilation and decreased blood pressure . This can have beneficial effects in conditions such as hypertension and heart failure .

Safety and Hazards

“N2-Tritylcandesartan” is intended for research use only and is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRZXGJFVQTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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